Bssda

EPR spectroscopy membrane protein dynamics spin labeling

Many structural biology researchers encounter the limitation that standard 7-carbon backbone spin-labels cannot span extended protein interfaces. Bssda is a 9-carbon backbone bifunctional spin-label engineered to bridge this gap, enabling site-directed EPR studies of larger protein domains without sacrificing motional coupling. Key outcomes: - Spans distances inaccessible to BSSDP for probing extended loops and protein-protein interactions. - Reduces EMA labeling by ~95% in band 3 affinity studies, confirming high specificity. - Membrane-impermeant design ensures selective extracellular labeling for intact cell studies.

Molecular Formula C21H28N3O16S2
Molecular Weight 642.6 g/mol
CAS No. 116502-73-9
Cat. No. B051022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBssda
CAS116502-73-9
Synonymsis(sulfo-N-succinimidyl) doxyl-2-spiro-5'-azelate
BSSDA
Molecular FormulaC21H28N3O16S2
Molecular Weight642.6 g/mol
Structural Identifiers
SMILESCC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C
InChIInChI=1S/C21H28N3O16S2/c1-20(2)11-38-21(24(20)31,7-3-5-16(27)39-22-14(25)9-12(18(22)29)41(32,33)34)8-4-6-17(28)40-23-15(26)10-13(19(23)30)42(35,36)37/h12-13H,3-11H2,1-2H3,(H,32,33,34)(H,35,36,37)
InChIKeyUEOCILPYWSZCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bssda: Bifunctional Spin-Label for Protein Dynamics


Bssda (bis(sulfo-N-succinimidyl) doxyl-2-spiro-5'-azelate) is a specialized, membrane-impermeant, bifunctional spin-labeling reagent [1]. Its molecular formula is C21H28N3O16S2, with a molecular weight of approximately 642.6 g/mol [2]. As a nine-carbon backbone homologue of bis(sulfo-N-succinimidyl) doxyl-2-spiro-4'-pimelate (BSSDP), Bssda is uniquely designed for covalent, site-specific attachment to membrane proteins to probe their structure and dynamics via electron paramagnetic resonance (EPR) spectroscopy [1].

EPR spectroscopy for membrane proteins
Long-distance crosslinker for intact cells
Membrane-impermeant, site-specific labeling

Bssda vs. BSSDP: Spacer Length Differentiation


Bifunctional spin-labels in this class are not interchangeable due to significant differences in their spacer arm lengths, which dictate the maximum distance they can span between reactive groups on a target protein. While the shorter backbone of BSSDP (derived from a 7-carbon pimelate unit) is effective for specific cross-linking sites, it fails to span longer distances required for probing other structural features [1][2]. Bssda, with its 9-carbon azelate-derived backbone, is specifically engineered to address this limitation, providing a quantifiable increase in spanning distance without compromising the motional coupling essential for accurate EPR data [1]. Therefore, selecting Bssda over a generic alternative like BSSDP is a critical experimental design choice driven by the spatial geometry of the target protein's reactive sites.

Bssda
Extended spacer reach
BSSDP
Shorter span may limit crosslink scope
Bssda
Verified motional coupling
BSSDP / unvalidated linkers
Longer unvalidated linkers may introduce flexibility
Bssda
Specific band 3 binding verified
Generic amine-reactive probes
May lack site specificity and block efficacy

Bssda Differentiation Evidence


Extended Spacer Arm for Longer-Distance Cross-Linking

Bssda is synthesized with a nine-carbon backbone derived from azelate, which directly contrasts with the seven-carbon backbone of its homologue, BSSDP (derived from pimelate) [1][2][3]. This structural difference provides Bssda with the capacity to span longer distances between reactive groups on a protein than is possible with BSSDP [1].

Spacer Length
Head-to-head
Bssda 9-carbon
BSSDP 7-carbon
+2 carbon span
Supports long-distance crosslink EPR studies
Structural analysis context
EPR spectroscopy membrane protein dynamics spin labeling

Motional Coupling Maintained with Longer Spacer

A critical concern with longer cross-linkers is the introduction of local flexibility, which can undermine the accuracy of motional dynamics studies. However, linear and saturation-transfer EPR spectra of Bssda-labeled anion-exchange channels in intact erythrocytes were found to closely approximate the corresponding spectra obtained from BSSDP-labeled channels [1]. This demonstrates that the longer backbone of Bssda does not introduce significant local flexibility, even when bound to a site that can be spanned by the shorter reagent [1].

Motional Coupling
Head-to-head
Bssda Spectra match BSSDP
BSSDP Baseline rigid coupling
No loss of motional coupling
Confirms rigid probe for accurate ST-EPR
EPR spectral similarity context
EPR spectroscopy protein immobilization spin label dynamics

Band 3 Binding Site Competition: Comparable to H2-DIDS

The specificity of Bssda for a functionally relevant site on the anion-exchange protein (band 3) is demonstrated through competitive labeling experiments. Prelabeling intact human erythrocytes with Bssda reduced subsequent labeling by the fluorescent probe eosinyl-5-maleimide (EMA) by approximately 95% [1]. This level of inhibition is comparable to that observed with the established anion transport inhibitor H2-DIDS, which also reduces EMA labeling by over 90% [1].

Band 3 Specificity
Head-to-head
Bssda ~95% EMA block
H2-DIDS >90% EMA block
Similar blocking efficacy
Supports specific band 3 site labeling
Competitive labeling erythrocyte model
chemical probe competition affinity labeling band 3 protein

Bssda Application Scenarios


Long-Distance Interactions in Membrane Complexes

For studies requiring the cross-linking of residues separated by distances that exceed the reach of standard 7-carbon backbone reagents like BSSDP, Bssda is the superior choice. Its 9-carbon spacer arm is specifically designed to probe larger protein interfaces or extended loops [1], enabling the investigation of protein-protein interactions or conformational changes that would otherwise be inaccessible.

Rigid Protein Dynamics via ST-EPR

Bssda is ideal for ST-EPR studies of membrane proteins where maintaining tight motional coupling between the spin label and the protein is critical. The evidence confirms that despite its longer backbone, Bssda does not introduce the local flexibility that can convolute rotational diffusion measurements, ensuring that the EPR data accurately reflects the protein's motion [1].

Site-Specific Blocking of Band 3 Anion Exchanger

Bssda can be reliably deployed as an affinity label for the extracellular domain of the band 3 anion-exchange channel. Its ability to reduce subsequent labeling by other probes like EMA by ~95% demonstrates its high specificity and efficacy [2], making it a potent tool for mapping ligand binding sites, studying transport mechanisms, and dissecting the functional architecture of this important membrane transporter.

Application
Selection Property
Validation Focus
Long-distance membrane complex crosslinking
Extended spacer arm reach
Spanning distance verification for target residues
ST-EPR membrane protein dynamics
Motional coupling fidelity with longer linker
EPR spectral similarity to rigid reference
Band 3 anion exchanger site mapping
Competitive labeling specificity
Evaluate blocking efficiency in erythrocyte model

Technical Documentation Hub

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32 linked technical documents
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